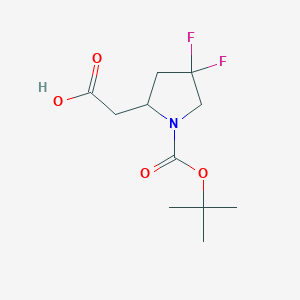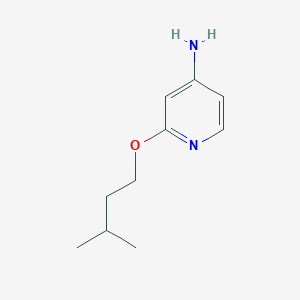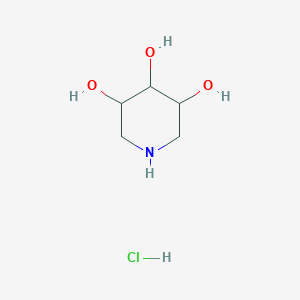
Piperidine-3,4,5-triol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine-3,4,5-triol hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C5H11NO3·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4,5-triol hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehydes, resulting in a product containing multiple stereocenters. The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine .
Industrial Production Methods: Industrial production methods for this compound often involve cost-effective and scalable processes. For example, the preparation method using 3-(4-chlorophenyl)propionic acid and piperidines as starting materials is noted for its economic feasibility and suitability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine-3,4,5-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
Piperidine-3,4,5-triol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including anti-cancer, antihypertensive, and antimicrobial properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of piperidine-3,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .
Comparación Con Compuestos Similares
Piperidine: A basic six-membered ring with one nitrogen atom, widely used in organic synthesis.
Piperidinone: A ketone derivative of piperidine, known for its applications in medicinal chemistry.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, used in drug design.
Uniqueness: Piperidine-3,4,5-triol hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C5H12ClNO3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c7-3-1-6-2-4(8)5(3)9;/h3-9H,1-2H2;1H |
Clave InChI |
SUNAKFXBBOTQAO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(CN1)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



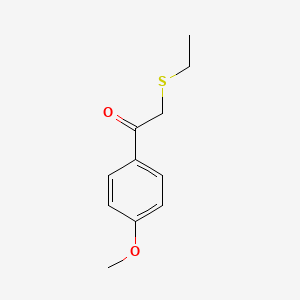
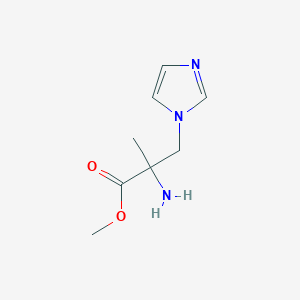
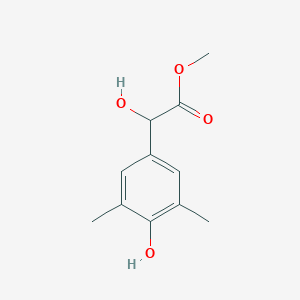
![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)

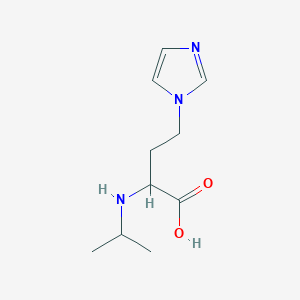
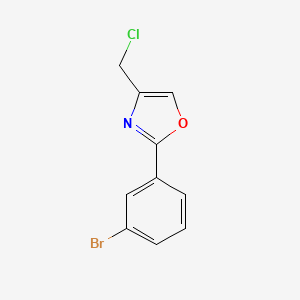
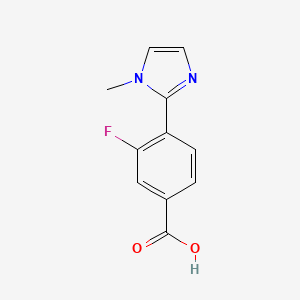
![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

